molecular formula C15H19N3O2 B2514498 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide CAS No. 329700-29-0

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide

Cat. No. B2514498
CAS RN: 329700-29-0
M. Wt: 273.336
InChI Key: LWKXLBZDIMTDKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular weight of ‘2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide’ is 273.34 . Its molecular formula is C15H19N3O2 .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical form of ‘2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide’ is solid .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Cyanoacetamide-N-derivatives, such as “2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide”, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Formation of Heterocyclic Compounds

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes “2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide” a versatile compound in the synthesis of various heterocyclic compounds.

Development of Chemotherapeutic Agents

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and their potential in evolving better chemotherapeutic agents, is a significant area of research .

Synthesis of Thiophene Derivatives

The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gave thiophene derivatives . This indicates the potential use of “2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide” in the synthesis of thiophene derivatives.

Synthesis of Polyfunctionally Substituted Heterocyclic Compounds

“2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide” can be used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .

Application in Dye-Sensitized Solar Cells (DSSCs)

A study has shown that a dye derived from “2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide” was used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye was found to be 1.7% with Voc=0.67V, Jsc=4.6mA/m2 and fill factor (FF) =56% .

Safety And Hazards

The safety information for ‘2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide’ includes GHS07 pictograms and the signal word "Warning" . Hazard statements include H302, H312, and H332 .

Future Directions

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They have the potential to evolve into better chemotherapeutic agents , indicating promising future directions in the field of medicinal chemistry.

properties

IUPAC Name

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-9-18(10-12(2)20-11)14-5-3-13(4-6-14)17-15(19)7-8-16/h3-6,11-12H,7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKXLBZDIMTDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide

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